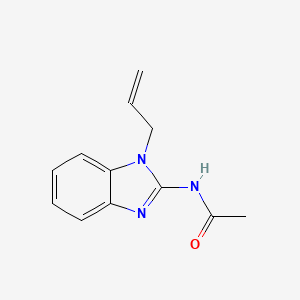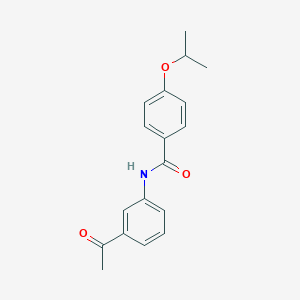
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential use in treating addiction and other disorders.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has been studied for its potential use in treating addiction to drugs such as cocaine, methamphetamine, and nicotine. It works by inhibiting the enzyme responsible for breaking down dopamine in the brain, which leads to an increase in dopamine levels and a reduction in cravings for addictive substances. 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has also been studied for its potential use in treating other disorders such as depression, anxiety, and schizophrenia.
Mecanismo De Acción
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide works by inhibiting the enzyme known as dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide increases the levels of dopamine in the brain, leading to a reduction in cravings for addictive substances. 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has also been shown to affect other neurotransmitters such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin, 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has been shown to affect the levels of other neurotransmitters such as glutamate and GABA. It has also been shown to increase the expression of certain genes involved in synaptic plasticity, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in vitro and in vivo. This makes it a useful tool for studying the effects of dopamine and other neurotransmitters on behavior and physiology. However, one limitation of using 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide is that it is not a selective inhibitor of DAT and may affect other transporters and receptors in the brain. This can make it difficult to interpret the results of experiments using 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide.
Direcciones Futuras
There are a number of future directions for research on 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide. One area of interest is the development of more selective inhibitors of DAT that may have fewer side effects than 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide. Another area of interest is the use of 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide in combination with other drugs or behavioral therapies to enhance its therapeutic effects. Additionally, research on the long-term effects of 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide on brain function and behavior is needed to fully understand its potential as a treatment for addiction and other disorders.
Métodos De Síntesis
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylphenyl isothiocyanate with cyclopentylamine. The resulting compound is then reacted with piperazine to form 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide for use in their experiments.
Propiedades
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-cyclopentylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3S/c1-13-6-7-14(18)12-16(13)20-8-10-21(11-9-20)17(22)19-15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIOEOIOFNCFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-cyclopentylpiperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)

![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)

![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)

![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)
![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)